

Application of 2'-MOE in Steric-Blocking Antisense Oligonucleotides: Application Notes and Protocols

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Compound of Interest

Compound Name: 2'-O-Moe-U

Cat. No.: B8138743

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Introduction to 2'-MOE Steric-Blocking Antisense Oligonucleotides

The 2'-O-methoxyethyl (2'-MOE) modification represents a significant advancement in antisense oligonucleotide (ASO) technology, particularly for steric-blocking applications. This second-generation modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group. This chemical alteration confers several advantageous properties to ASOs, making them highly effective tools for modulating gene expression at the RNA level.

Steric-blocking ASOs function by binding to a specific target sequence within a pre-mRNA or mRNA molecule. Unlike RNase H-dependent ASOs that induce degradation of the target RNA, steric-blocking ASOs physically obstruct the binding of cellular machinery, such as splicing factors or the ribosomal complex. This interference can effectively modulate alternative splicing, inhibit translation, or alter other RNA processing events. Due to their mechanism of action, steric-blocking ASOs are fully modified with 2'-sugar modifications like 2'-MOE to prevent RNase H cleavage of the target RNA.

The 2'-MOE modification offers a superior profile for steric-blocking ASOs due to:

- **Enhanced Nuclease Resistance:** The 2'-MOE group protects the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life and sustained activity in vitro and in vivo.
- **Increased Binding Affinity:** 2'-MOE modification increases the affinity of the ASO for its complementary RNA target, resulting in more potent and specific binding.
- **Improved Specificity:** ASOs with 2'-MOE modifications exhibit greater discrimination between their target sequence and off-target sequences, reducing the likelihood of unintended effects.
- **Favorable Pharmacokinetic Properties:** The modification contributes to a desirable tissue distribution and retention profile for therapeutic applications.
- **Reduced Toxicity:** Compared to some other high-affinity modifications like Locked Nucleic Acids (LNAs), 2'-MOE ASOs have generally shown a better safety profile, with a lower incidence of hepatotoxicity.

A prime example of a successful 2'-MOE steric-blocking ASO is nusinersen (Spinraza®), a groundbreaking therapy for Spinal Muscular Atrophy (SMA). Nusinersen targets the pre-mRNA of the SMN2 gene, modulating its splicing to increase the production of functional Survival Motor Neuron (SMN) protein.

This document provides detailed application notes and experimental protocols for researchers utilizing 2'-MOE steric-blocking ASOs in their work.

Data Presentation: Efficacy of 2'-MOE in Splice-Switching

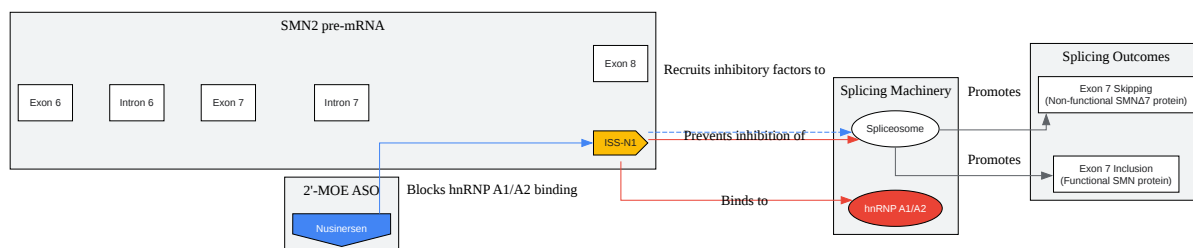
The following tables summarize quantitative data from various studies, comparing the exon skipping efficiency of 2'-MOE modified ASOs with other common antisense chemistries.

Target Gene/Exon	ASO Chemistry	Exon Skipping Efficiency (%)	Cell Line/Model	Reference
DMD Exon 46	2'-MOE-PS	Not specified, but effective	Patient myotubes	
DMD Exon 46	2'-OMe-PS	75	Patient myotubes	
DMD Exon 46	LNA	98	Patient myotubes	
DMD Exon 46	PMO	5-6	Patient myotubes	
SMN2 Exon 7	2'-MOE-PS (Nusinersen)	Dose-dependent increase	SMA patient-derived fibroblasts	
SMN2 Exon 7	2'-OMe-PS	Less efficient than 2'-MOE	SMA mouse model	
mouse Dmd exon 23	2'-OMe-PS	Variable	mdx mouse myotubes	
human DMD exon 45	2'-OMe-PS	Increased with longer AONs	hDMD mice	
mouse exon 23	PMO	More efficient than 2'-OMe-PS	mdx mice	

ASO Target	ASO Chemistry	IC50 (nM)	Cell Line	Reference
PKM Exon 10	2'-MOE-PS	~30	A549	
PKM Exon 10	cEt/DNA	~30	A549	

Signaling Pathway and Experimental Workflow Visualizations

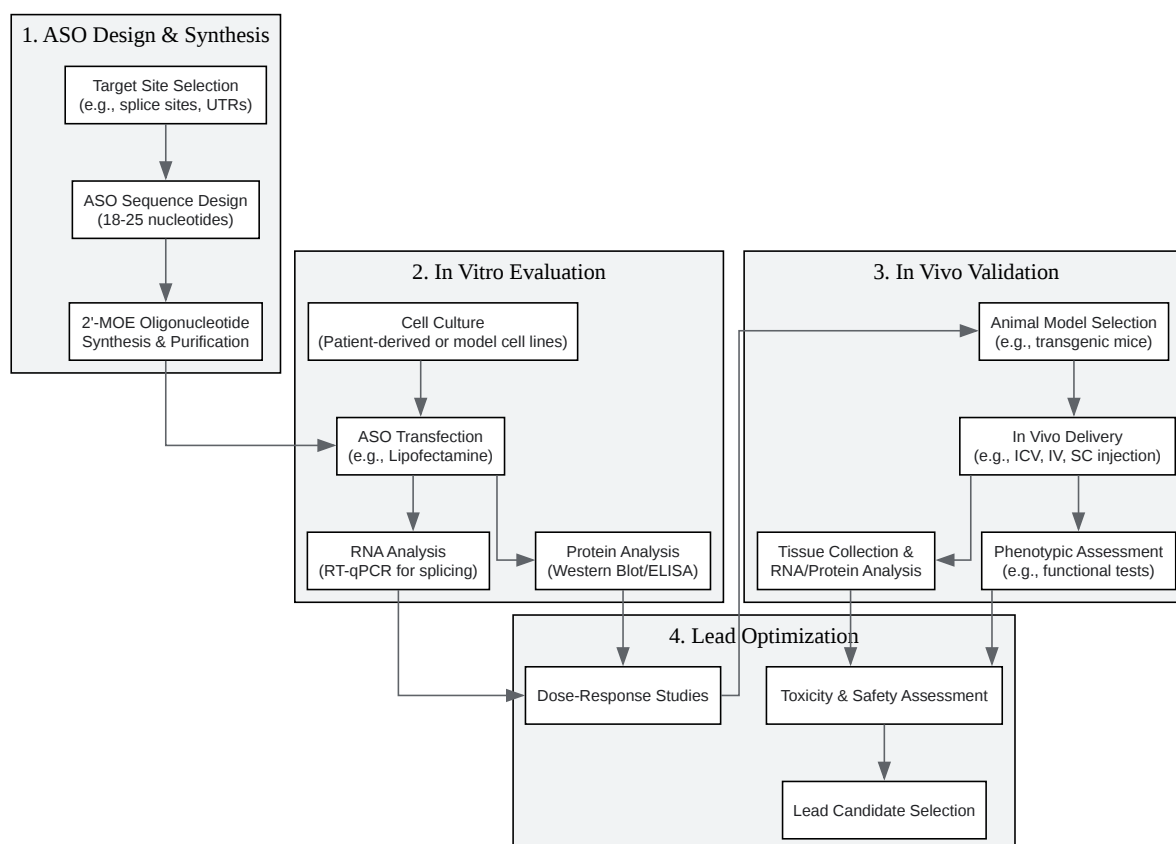
SMN2 Pre-mRNA Splicing Modulation by a 2'-MOE ASO (Nusinersen)



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Caption: Mechanism of SMN2 splicing modulation by a 2'-MOE ASO.

General Experimental Workflow for Evaluating 2'-MOE Steric-Blocking ASOs



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Caption: A general workflow for the development and evaluation of 2'-MOE ASOs.

Experimental Protocols

Protocol 1: Synthesis and Purification of 2'-MOE Antisense Oligonucleotides

2'-MOE modified oligonucleotides are typically synthesized using automated solid-phase phosphoramidite chemistry.

Materials:

- 2'-MOE phosphoramidites (e.g., 2'-MOE-A(Bz), 2'-MOE-C(Ac), 2'-MOE-G(iBu), 2'-MOE-U)
- Controlled pore glass (CPG) solid support
- Standard DNA/RNA synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
- Ammonium hydroxide/methylamine (AMA) for deprotection
- HPLC system with a reverse-phase column (e.g., C18)
- Desalting columns

Method:

- Automated Synthesis:
 - Assemble the desired 2'-MOE ASO sequence on a DNA/RNA synthesizer using the manufacturer's protocol.
 - Use a longer coupling time (e.g., 6-10 minutes) for 2'-MOE phosphoramidites to ensure efficient coupling.
 - Incorporate a phosphorothioate (PS) backbone, if desired, by using a sulfurizing agent instead of the standard oxidizing agent.
- Cleavage and Deprotection:
 - Cleave the synthesized oligonucleotide from the CPG support and deprotect the nucleobases and phosphate groups by incubating with AMA at 65°C for 15-30 minutes.

- Purification:
 - Purify the
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